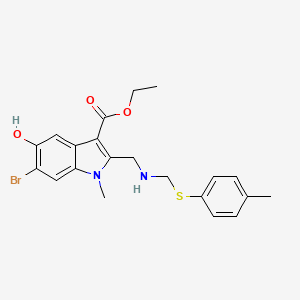
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
説明
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C21H23BrN2O3S and its molecular weight is 463.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and related research findings.
Chemical Structure and Properties
- Molecular Formula: C21H23BrN2O3S
- Molecular Weight: 463.40 g/mol
- CAS Number: 1704066-64-7
The compound features a bromine atom, hydroxyl group, and a p-tolylthio group, which are crucial for its biological interactions.
Antiviral Activity
Recent studies have indicated that derivatives of indole compounds exhibit antiviral properties. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, with IC50 values as low as 0.13 μM, suggesting that structural modifications on the indole core can enhance activity significantly . The presence of the p-tolylthio group in this compound may contribute to similar antiviral effects by improving binding affinity to viral proteins.
Anti-cancer Properties
Indoles are known for their anti-cancer properties. Compounds with indole structures have been researched for their ability to induce apoptosis in cancer cells. The specific structural features of this compound may enhance its effectiveness against various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.
In Vitro Studies
A study focusing on the synthesis and evaluation of various indole derivatives found that structural modifications significantly impacted biological activity. The introduction of halogenated groups at specific positions on the indole ring improved inhibitory effects against integrase and other targets . This suggests that this compound could be optimized further for enhanced efficacy.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Ethyl 6-bromo derivative | <0.13 | HIV Integrase |
| Other indole derivatives | Up to 6.85 | Various |
Pharmacological Profiles
The compound has been explored within the context of pharmaceutical applications. Its unique structure allows it to interact with multiple biological targets, potentially making it a versatile candidate for drug development. Preliminary findings suggest that it could serve as a lead compound in developing new therapeutics for both viral infections and cancer .
科学的研究の応用
Medicinal Chemistry
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate has been investigated for its potential therapeutic properties:
Anticancer Activity
Recent studies have shown that indole derivatives exhibit anticancer properties. The presence of the bromo and hydroxy groups in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with indole structures can possess antimicrobial activity. This compound has shown promise in preliminary tests against various bacterial strains.
Pharmaceutical Applications
The compound's unique structure makes it a candidate for drug development. It is being explored for use in formulations targeting specific diseases, including:
Anti-inflammatory Agents
Indoles are known for their anti-inflammatory effects. This compound could be developed into a formulation aimed at treating inflammatory diseases due to its potential to modulate immune responses.
Neuroprotective Effects
Some studies suggest that indole derivatives may have neuroprotective properties. This compound could be evaluated for its efficacy in neurodegenerative disorders.
Material Science
Beyond medicinal applications, this compound can also be utilized in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties derived from the indole structure.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer activity. This compound was found to inhibit the growth of cancer cell lines significantly, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against several pathogens. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria .
Data Tables
特性
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-[[(4-methylphenyl)sulfanylmethylamino]methyl]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)20-15-9-19(25)16(22)10-17(15)24(3)18(20)11-23-12-28-14-7-5-13(2)6-8-14/h5-10,23,25H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGKEBHVDLQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















